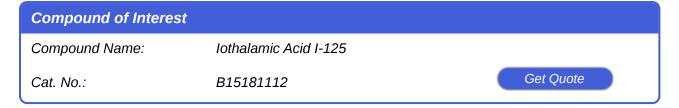




Application Notes and Protocols: Plasma Clearance Kinetics of Iothalamic Acid I-125

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For Researchers, Scientists, and Drug Development Professionals

Introduction

lothalamic Acid I-125 (125 I-lothalamate) is a radiopharmaceutical agent widely utilized as an exogenous filtration marker for the accurate determination of Glomerular Filtration Rate (GFR). [1][2] Its pharmacokinetic properties make it a reliable tool in renal function assessment, crucial for diagnosing and monitoring kidney diseases, as well as in drug development studies where nephrotoxicity is a concern.[1][3] This document provides detailed application notes on the plasma clearance kinetics of 125 I-lothalamate and comprehensive protocols for its use in research and clinical settings.

¹²⁵I-Iothalamate is cleared from the body primarily through glomerular filtration, without significant tubular secretion or reabsorption, making its clearance rate closely approximate the GFR.[1][4] Studies have shown that its clearance is highly correlated with that of inulin, the gold-standard for GFR measurement.[5] The pharmacokinetics of ¹²⁵I-Iothalamate typically follow a two-compartment open model after intravenous administration.[5][6]

Physicochemical Properties



Property	Value	Reference
Radionuclide	lodine-125 (125 l)	[4]
Physical Half-life	60.14 days [4]	
Primary Emissions	Gamma rays (27-35 keV) [2]	
Chemical Formula	C11H9l3N2O4 (for lothalamic Acid)	N/A
Molecular Weight	613.91 g/mol (for lothalamic Acid)	N/A
Storage	Refrigerate at 2°C to 8°C	[4]

Pharmacokinetic Parameters

The plasma clearance of ¹²⁵I-lothalamate is a direct measure of GFR. The following table summarizes key pharmacokinetic parameters.

Parameter	Value	Population/Notes	Reference
Pharmacokinetic Model	Two-compartment open model	Patients with varying degrees of renal insufficiency	[5][6]
Effective Half-life	Approximately 0.07 days	Following infusion administration	[4]
Clearance vs. Inulin Clearance	Clinulin = 1.08 * Clsodium iothalamate - 3.7 (ml/min)	n=84, r=0.85, clearance range 2-163 ml/min	[5]
Extrarenal Elimination	Not detected	Comparison with inulin clearance	[5]
Protein Binding	High affinity for plasma proteins (mainly albumin)	Ensures the agent remains in the vascular compartment	[2]



Experimental Protocols

Protocol 1: GFR Measurement by Single Intravenous Injection

This method is widely used due to its relative simplicity and reduced procedural time compared to continuous infusion.

1. Patient Preparation:

- Thyroid Blockade: Administer 3 drops of Lugol's solution orally, three times a day, for one to two days prior to the test to prevent thyroid uptake of free ¹²⁵I.[4]
- Hydration: Initiate an oral water load one hour before the test. Start with 20 mL/kg and encourage clear liquids until the test is complete to ensure adequate diuresis.[4]
- Fasting: Pre-study fasting is recommended for standardization.[3]
- 2. 125 I-Iothalamate Administration:
- Aseptically draw a calibrated dose of 10-30 μCi of ¹²⁵I-Iothalamate into a syringe.
- Inject the dose intravenously. Record the exact time of injection.
- 3. Sample Collection:
- Urine:
 - Have the patient empty their bladder immediately before injection (Urine control).
 - Wait 30 to 60 minutes, then collect the entire urine volume (Urine discard).
 - Collect subsequent entire urine voids at timed intervals (e.g., 30 or 60 minutes) for at least two collection periods (Urine #1, Urine #2). Record the exact start and end times and the volume of each collection.
- Blood:



- Draw 4-5 mL of blood into a heparinized tube at the midpoint of each urine collection period (Plasma #1, Plasma #2, etc.).[4]
- 4. Sample Processing and Analysis:
- Centrifuge blood samples to separate plasma.
- Measure the radioactivity (counts per minute, CPM) in duplicate aliquots of plasma and urine samples using a gamma counter.
- 5. GFR Calculation: The clearance is calculated for each period using the standard clearance formula:
- Clearance (mL/min) = (U * V) / P
 - U = Radioactivity in urine (CPM/mL)
 - V = Urine flow rate (mL/min)
 - P = Radioactivity in plasma (CPM/mL) The final GFR is reported as the average of the clearance values from the collection periods.

Protocol 2: GFR Measurement by Subcutaneous Injection

This method offers an alternative to intravenous administration and has been shown to be reproducible in both adults and children.[7]

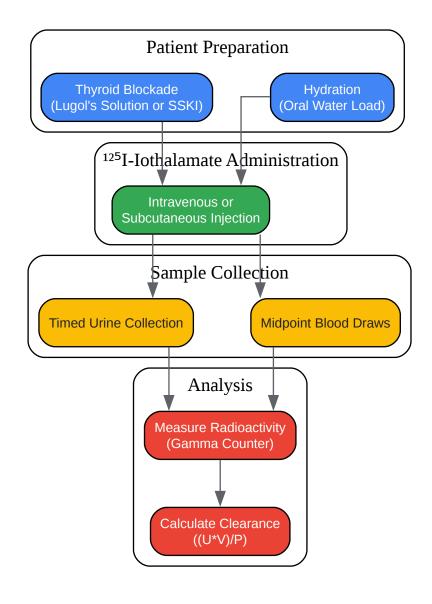
- 1. Patient Preparation:
- Thyroid Blockade: Administer 5 drops of SSKI (Saturated Solution of Potassium Iodide) in 20
 mL of water orally at the start of the procedure.[8]
- Hydration: Provide a water load of 10 mL/kg over 90 minutes.[8]
- 2. 125 I-lothalamate Administration:
- Inject a weight-adjusted dose of ¹²⁵I-Iothalamate subcutaneously into the upper arm. [7][8]



- 3. Sample Collection:
- Equilibration: Allow for an equilibration period after injection.
- Urine: Collect timed urine samples as described in the intravenous protocol.
- Blood: Draw blood samples at the midpoint of each urine collection period.[8]
- 4. Sample Processing, Analysis, and GFR Calculation:
- Follow the same procedures for sample processing, radioactivity measurement, and GFR
 calculation as outlined in the intravenous protocol.

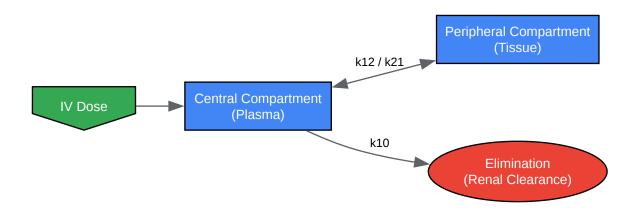
Visualizations





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Caption: Experimental workflow for GFR measurement using 125I-Iothalamate.





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Caption: Two-compartment pharmacokinetic model for ¹²⁵I-Iothalamate.

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